molecular formula C9H10FNO2 B8445578 1-Fluoro-2-isopropyl-4-nitrobenzene

1-Fluoro-2-isopropyl-4-nitrobenzene

Cat. No.: B8445578
M. Wt: 183.18 g/mol
InChI Key: YHAQYTBKDNROLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-isopropyl-4-nitrobenzene is a substituted benzene derivative with the molecular formula C₉H₉FNO₂. Its structure features three distinct functional groups:

  • Fluorine at position 1 (electron-withdrawing via inductive effects).
  • Isopropyl at position 2 (bulky alkyl group, contributing steric hindrance and lipophilicity).
  • Nitro at position 4 (strong electron-withdrawing meta-directing group).

The nitro group enhances reactivity in reduction or substitution reactions, while fluorine improves metabolic stability in bioactive molecules.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-fluoro-4-nitro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10FNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3

InChI Key

YHAQYTBKDNROLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-Fluoro-2-isopropyl-4-nitrobenzene to analogs from literature, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural Features and Similarity Scores
Compound Name Substituents (Positions) Molecular Formula Similarity Score* Key Properties/Applications Reference
This compound 1-F, 2-Isopropyl, 4-NO₂ C₉H₉FNO₂ N/A High lipophilicity, steric hindrance
1-Fluoro-4-methoxy-2-nitrobenzene 1-F, 4-OCH₃, 2-NO₂ C₇H₅FNO₄ 0.92 Electron-withdrawing synergy; dye/pharma intermediate
4-Fluoro-2-methyl-6-nitrophenol 4-F, 2-CH₃, 6-NO₂, -OH C₇H₆FNO₃ 0.81 Acidic (phenolic -OH); azo dye precursor
1-Fluoro-4-iodo-2-nitrobenzene 1-F, 4-I, 2-NO₂ C₆H₃FINO₂ 0.73 Heavy atom effect (crystallography)
2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol 4-NO₂, azo group, -OH C₁₃H₁₁N₃O₃ N/A Chromophore for dyes

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in cited references.

Key Observations:
  • Electronic Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. However, competing effects arise from other substituents. For example, the methoxy group in 1-Fluoro-4-methoxy-2-nitrobenzene donates electrons via resonance, partially countering nitro’s deactivation . Fluorine enhances electron withdrawal, increasing ring acidity and stability toward oxidation compared to non-halogenated analogs.
  • Steric and Lipophilic Effects: The isopropyl group in the target compound introduces significant steric bulk, reducing reaction rates at position 2 compared to smaller groups (e.g., methyl in 4-Fluoro-2-methyl-6-nitrophenol) . Lipophilicity (logP) is expected to follow: isopropyl > methyl > methoxy > hydroxyl, influencing solubility and membrane permeability in biological systems.
  • Reactivity and Applications: Nitro-to-Amine Reduction: Nitro groups in analogs like 1-Fluoro-4-methoxy-2-nitrobenzene are readily reduced to amines, useful in pharmaceutical synthesis (e.g., paracetamol derivatives) . Azo Dyes: Compounds with azo linkages (e.g., 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol) exhibit strong chromophore properties, unlike the target compound, which lacks conjugation pathways for visible absorption .

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